molecular formula C12H9BrN4 B1519018 2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine CAS No. 1035818-96-2

2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine

Cat. No.: B1519018
CAS No.: 1035818-96-2
M. Wt: 289.13 g/mol
InChI Key: JTOYHRZXGMEUQV-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine is a chemical compound that belongs to the class of benzodiazoles, which are heterocyclic aromatic organic compounds. This compound features a bromopyridine moiety attached to a benzodiazole ring, making it a valuable intermediate in various chemical and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

  • Bromination of Pyridine Derivatives: The synthesis of this compound often begins with the bromination of pyridine derivatives. This involves the reaction of pyridine with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled temperature and pressure conditions.

  • Benzodiazole Formation: The brominated pyridine is then subjected to a cyclization reaction with o-phenylenediamine to form the benzodiazole ring. This reaction typically requires heating in the presence of an acid catalyst, such as hydrochloric acid, to facilitate ring closure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors equipped with precise temperature and pressure control systems. Continuous flow chemistry techniques may also be employed to enhance the efficiency and scalability of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide, to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert functional groups to their reduced forms.

  • Substitution: Substitution reactions are common, where the bromine atom in the pyridine ring can be replaced by other nucleophiles, such as amines or alkyl groups, using suitable reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous ether or methanol.

  • Substitution: Amines, alkyl halides, polar aprotic solvents, and elevated temperatures.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, ketones.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: N-substituted pyridines, alkylated pyridines.

Scientific Research Applications

2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine has diverse applications in scientific research, including:

  • Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate its potential as a therapeutic agent, particularly in the development of new drugs.

  • Medicine: It has shown promise in medicinal chemistry for the treatment of various diseases, such as cancer and infectious diseases, due to its ability to interact with biological targets.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 2-(5-Bromopyridin-3-yl)acetonitrile: This compound shares the bromopyridine moiety but lacks the benzodiazole ring, making it less complex and less reactive.

  • Ethyl 2-(5-bromopyridin-3-yl)acetate: Another related compound with an ester functional group, used in different synthetic applications.

  • 2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate: This compound contains both bromine and iodine atoms, offering different reactivity patterns compared to 2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine.

Uniqueness: this compound stands out due to its unique combination of the bromopyridine and benzodiazole rings, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(5-bromopyridin-3-yl)-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4/c13-8-3-7(5-15-6-8)12-16-10-2-1-9(14)4-11(10)17-12/h1-6H,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOYHRZXGMEUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)C3=CC(=CN=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701243216
Record name 2-(5-Bromo-3-pyridinyl)-1H-benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035818-96-2
Record name 2-(5-Bromo-3-pyridinyl)-1H-benzimidazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1035818-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Bromo-3-pyridinyl)-1H-benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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